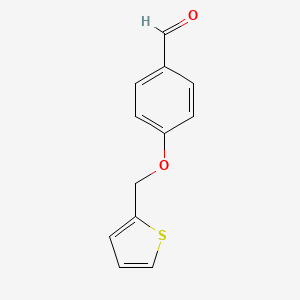

4-(Thiophen-2-ylmethoxy)-benzaldehyde

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic organic chemistry is a vast and vital field focused on cyclic compounds containing atoms of at least two different elements in their rings. The introduction of a "heteroatom"—an atom other than carbon, such as sulfur, nitrogen, or oxygen—into a cyclic structure imparts unique physicochemical properties and reactivity. 4-(Thiophen-2-ylmethoxy)-benzaldehyde is a prime example of a heterocyclic compound, featuring a thiophene (B33073) ring.

Thiophene is a five-membered aromatic ring containing a single sulfur atom. chemicalbook.comeprajournals.com Discovered by Viktor Meyer in 1882 as a contaminant in benzene (B151609), thiophene and its derivatives have since become foundational components in medicinal chemistry and materials science. cognizancejournal.comnih.gov The sulfur atom's lone pair electrons participate in the π-electron system, bestowing aromaticity upon the ring, which leads to reactivity that is often compared to, yet distinct from, benzene. chemicalbook.comcognizancejournal.com The presence of the sulfur heteroatom also influences the molecule's polarity, solubility, and ability to interact with biological targets. nih.gov

Significance of Benzaldehyde (B42025) Scaffolds in Synthetic Chemistry

The benzaldehyde portion of this compound is a cornerstone of synthetic organic chemistry. As the simplest aromatic aldehyde, benzaldehyde consists of a benzene ring attached to a formyl (–CHO) group. vedantu.comwikipedia.org This functional group is a versatile hub for a multitude of chemical transformations.

The aldehyde's carbonyl carbon is electrophilic, making it susceptible to nucleophilic addition reactions, a gateway to a vast array of molecular structures. fiveable.me It is a key reactant in numerous named reactions, including:

Wittig reaction: To form alkenes.

Grignard reactions: To produce secondary alcohols.

Aldol (B89426) and Claisen-Schmidt condensations: To create α,β-unsaturated ketones, such as chalcones, which are precursors to flavonoids and other bioactive molecules. researchgate.net

Reductive amination: To synthesize amines.

Cannizzaro reaction: A disproportionation reaction in the presence of a strong base. wikipedia.org

This reactivity makes benzaldehyde and its derivatives indispensable building blocks for synthesizing pharmaceuticals, dyes, perfumes, and agrochemicals. vedantu.com The ability to easily oxidize the aldehyde to a carboxylic acid or reduce it to an alcohol further extends its synthetic utility. fiveable.me

Overview of Thiophene-Containing Molecular Architectures in Chemical Design

The thiophene ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov One of the key reasons for its prevalence is its role as a bioisostere of the benzene ring. chemicalbook.comcognizancejournal.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The replacement of a benzene ring with a thiophene ring can maintain or enhance a compound's desired biological effect while favorably modifying its metabolic profile, solubility, or target affinity. rsc.orgresearchgate.net

Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. chemicalbook.comeprajournals.comcognizancejournal.com Beyond medicine, thiophene-based architectures are critical in materials science. They are the fundamental units in polythiophenes, a class of conducting polymers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov

Current Research Trajectories and Potential Academic Contributions

The hybrid structure of this compound suggests several promising avenues for research. The aldehyde group serves as a reactive handle for elaboration into more complex molecular targets, while the thiophene-ether moiety provides a scaffold with proven utility in modulating biological activity and electronic properties.

Current research on related structures provides insight into its potential applications:

Medicinal Chemistry: The molecule is an ideal starting material for synthesizing novel chalcones, imines, or other heterocyclic systems to be screened for various biological activities. The combination of the thiophene and benzaldehyde motifs is a common strategy in the design of enzyme inhibitors and receptor antagonists.

Materials Science: Thiophene-based aldehydes are being investigated as monomers for creating functional semiconducting polymers. researchgate.netacs.org The aldehyde group can be used for post-polymerization modification, allowing for the covalent attachment of other functional molecules or for cross-linking the polymer chains. researchgate.netacs.org This could lead to the development of new materials for sensors, electronic displays, or bioelectronic interfaces.

Synthetic Intermediates: The compound serves as a valuable intermediate for building larger, multi-functional molecules. Its synthesis from precursors like 4-hydroxybenzaldehyde (B117250) allows for systematic structural variations to probe structure-activity relationships in drug discovery programs. orientjchem.org

The study of this compound and its derivatives contributes to the fundamental understanding of how these two important chemical scaffolds—thiophene and benzaldehyde—interact and how their combined properties can be harnessed for practical applications in science and technology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₂S |

| Molecular Weight | 218.27 g/mol |

| Appearance | (Typically a solid) |

| Key Functional Groups | Aldehyde, Ether, Thiophene |

Data sourced from Santa Cruz Biotechnology. scbt.com

Table 2: Comparison of Related Aromatic Scaffolds

| Scaffold | Key Features | Common Applications |

|---|---|---|

| Benzene | Six-membered aromatic hydrocarbon ring. | Foundational scaffold in organic chemistry; common in drugs and polymers. |

| Thiophene | Five-membered aromatic ring with one sulfur atom. chemicalbook.com | Bioisostere for benzene; used in pharmaceuticals and conducting polymers. cognizancejournal.comnih.gov |

| Benzaldehyde | Benzene ring with a formyl (-CHO) substituent. wikipedia.org | Synthetic intermediate, flavoring agent, precursor to dyes and pharmaceuticals. vedantu.com |

| Thiophene-2-carboxaldehyde | Thiophene ring with a formyl (-CHO) substituent. | Building block for synthesizing complex molecules like antibiotics and anti-inflammatory agents. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJILVQWRIRLHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302686 | |

| Record name | 4-(2-Thienylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176543-46-7 | |

| Record name | 4-(2-Thienylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176543-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Thienylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Thiophen 2 Ylmethoxy Benzaldehyde and Its Analogues

Established Synthetic Routes to 4-(Thiophen-2-ylmethoxy)-benzaldehyde

The most direct and commonly employed methods for synthesizing the target molecule involve the formation of the ether bond between the benzaldehyde (B42025) and thiophene (B33073) fragments. Two classical reactions are particularly well-suited for this purpose: nucleophilic aromatic substitution and Williamson etherification.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of this compound synthesis, the aldehyde group on the benzene (B151609) ring serves as a moderate activating group, facilitating the displacement of a suitable leaving group, such as a halide, by an incoming nucleophile.

A practical approach involves the reaction of an activated 4-halobenzaldehyde, typically 4-fluorobenzaldehyde, with the alkoxide of thiophene-2-ylmethanol. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and activates the ring towards nucleophilic attack. The reaction is typically carried out in the presence of a base to generate the thiophen-2-ylmethoxide nucleophile in situ.

A documented synthesis of the isomeric compound, 2-(thiophen-2-ylmethoxy)benzaldehyde, successfully employs this strategy by reacting the sodium salt of thiophene-2-ylmethanol with 2-fluorobenzaldehyde, achieving a yield of 73% scielo.org.mx. This demonstrates the viability of the SNAr pathway for this class of compounds. The reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized species that is key to the SNAr mechanism.

Reaction Scheme: Nucleophilic Aromatic Substitution

(Where Ph = Phenyl group, Th = Thienyl group)

| Aryl Halide | Nucleophile | Base | Solvent | Temperature | Reported Yield (Analogous Product) |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Thiophene-2-ylmethanol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 80°C | ~73% scielo.org.mx |

| 4-Chlorobenzaldehyde | Thiophene-2-ylmethanol | Potassium Carbonate (K2CO3) | Dimethyl sulfoxide (DMSO) | 100-150°C | Variable |

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents another primary route to this compound. masterorganicchemistry.com This method involves the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com For the target molecule, this translates to reacting the phenoxide of 4-hydroxybenzaldehyde (B117250) with 2-(halomethyl)thiophene (e.g., 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene).

The first step is the deprotonation of 4-hydroxybenzaldehyde using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic sodium or potassium 4-formylphenoxide. This phenoxide then displaces the halide from 2-(halomethyl)thiophene in an SN2 reaction to form the desired ether linkage. Because the reaction proceeds via an SN2 mechanism, it is most efficient with primary alkyl halides like 2-(chloromethyl)thiophene, which minimizes competing elimination reactions. masterorganicchemistry.com

Reaction Scheme: Williamson Ether Synthesis

(Where Ph = Phenyl group, Th = Thienyl group, X = Cl, Br, I)

| Phenol Component | Alkyl Halide | Base | Solvent | General Conditions |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | 2-(Chloromethyl)thiophene | Potassium Carbonate (K2CO3) | Acetone, Acetonitrile | Reflux, 12-24h |

| 4-Hydroxybenzaldehyde | 2-(Bromomethyl)thiophene | Sodium Hydride (NaH) | Tetrahydrofuran (THF), DMF | 0°C to Room Temp., 4-12h |

General Principles in Benzaldehyde Derivative Synthesis

Beyond forming the ether linkage, strategies can also be employed where the benzaldehyde functionality is introduced onto a pre-formed 4-(thiophen-2-ylmethoxy)benzene core. These methods are fundamental in aromatic chemistry.

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. The thiophen-2-ylmethoxy substituent is an ortho-, para-directing group, meaning these reactions would selectively add the aldehyde group at the desired para position. Several classical formylation methods are applicable:

Vilsmeier-Haack Reaction: This method uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich aromatic ring of 4-(thiophen-2-ylmethoxy)benzene to yield the desired aldehyde after aqueous workup.

Gattermann-Koch Reaction: This reaction employs carbon monoxide and hydrochloric acid under high pressure with a catalyst system (e.g., AlCl₃/CuCl) to formylate aromatic rings. It is generally suitable for simple aromatic hydrocarbons and some activated systems.

Rieche Formylation: This method utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent with a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). nih.govresearchgate.netsemanticscholar.org It is effective for electron-rich aromatic compounds, including aryl ethers. nih.govresearchgate.netsemanticscholar.org

| Reaction Name | Formylating Agent(s) | Catalyst/Conditions | Substrate Suitability |

|---|---|---|---|

| Vilsmeier-Haack | POCl3 / DMF | Mild, requires activated rings | Aryl ethers, anilines, heterocycles |

| Gattermann-Koch | CO / HCl | AlCl3 / CuCl, high pressure | Alkylbenzenes, polycyclic aromatics |

| Rieche | Dichloromethyl methyl ether | TiCl4 or SnCl4 | Phenols, aryl ethers nih.govresearchgate.netsemanticscholar.org |

A more modern and versatile approach for synthesizing aromatic aldehydes is the palladium-catalyzed reductive carbonylation of aryl halides. nih.govresearchgate.net This reaction provides a direct, single-step route from an aryl halide (e.g., 4-bromo-1-(thiophen-2-ylmethoxy)benzene) to the corresponding aldehyde. nih.govresearchgate.net

The process typically involves a palladium catalyst, a phosphine ligand, a source of carbon monoxide (CO gas or a CO precursor), and a reducing agent (silanes or hydrogen). The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) complex, CO insertion into the aryl-palladium bond to form an aroyl-palladium intermediate, and subsequent reductive cleavage to release the aldehyde product and regenerate the Pd(0) catalyst. This methodology is known for its high functional group tolerance and often proceeds under milder conditions than many classical formylation reactions. acs.orgacs.orgresearchgate.net

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 4-Iodo- or 4-bromo-1-(thiophen-2-ylmethoxy)benzene | Aldehyde precursor |

| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Catalyst precursor |

| Ligand | PPh3, Xantphos, dppf | Stabilizes catalyst, modulates reactivity |

| CO Source | CO gas, Mo(CO)6, N-formylsaccharin | Provides carbonyl carbon |

| Reducing Agent | Silanes (e.g., HSiEt3), H2 | Reduces aroyl-palladium intermediate |

Exploration of Novel Synthetic Routes

While the aforementioned methods are well-established, ongoing research in organic synthesis continues to provide novel avenues that could be applied to the synthesis of this compound and its analogues. One promising area is the direct C-H functionalization of the C-H bond para to the ether linkage in 1-(thiophen-2-ylmethoxy)benzene. This would represent a highly atom-economical approach, avoiding the need for pre-functionalized aryl halides. Transition-metal-catalyzed C-H formylation is an emerging field, though its application to this specific substrate has yet to be widely reported.

Furthermore, novel methods for ether synthesis are continuously being developed. youtube.com For instance, copper-catalyzed Ullmann-type couplings or Buchwald-Hartwig C-O coupling reactions could be adapted for the formation of the aryl-O-alkyl ether bond, potentially offering milder conditions or broader substrate scope compared to traditional methods. organic-chemistry.orgorganic-chemistry.org These modern cross-coupling reactions are particularly valuable for constructing complex molecules and could offer advantages in the synthesis of diverse analogues of the target compound.

Development of Innovative Reaction Pathways

Traditional methods for ether synthesis, such as the Williamson ether synthesis and the Ullmann condensation, have been the cornerstones for the formation of C-O bonds. Recent advancements have focused on improving these classical reactions by introducing new catalytic systems and reaction conditions to enhance their scope, efficiency, and environmental friendliness.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this would typically involve the reaction of 4-hydroxybenzaldehyde with 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene in the presence of a base. Innovative approaches to this synthesis focus on milder reaction conditions and the use of alternative catalysts.

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB), facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. This technique can lead to higher yields, reduced reaction times, and milder conditions, avoiding the need for strong, anhydrous bases. The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.

High-Temperature Catalytic Williamson Ether Synthesis (CWES): For industrial-scale production, a "green" version of the Williamson ether synthesis has been developed. This method utilizes weaker alkylating agents at high temperatures (above 300 °C) in a homogeneous catalytic process. This approach is particularly suitable for the production of alkyl aryl ethers and boasts high selectivity. nih.govresearchgate.net

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. For the synthesis of this compound, this could involve the reaction of 4-bromobenzaldehyde or 4-iodobenzaldehyde with thiophen-2-ylmethanol. Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.

Modern Ligand-Assisted Copper Catalysis: Recent breakthroughs in Ullmann-type reactions involve the use of bidentate ligands that significantly improve the performance of the copper catalyst. These ligands allow the reaction to proceed under much milder conditions, tolerate a wider range of functional groups, and can even facilitate the coupling of less reactive aryl chlorides. acs.orgunito.itirjet.net The introduction of ligands such as N,N-dimethylglycine or various diamines has made the copper-catalyzed etherification a more versatile and practical method. For instance, a Cu-catalyzed C-O coupling method using a novel N1,N2-diarylbenzene-1,2-diamine ligand allows for the efficient coupling of structurally diverse aryl and heteroaryl bromides with a variety of alcohols at room temperature.

Copper(II)-Catalyzed Ether Synthesis: An alternative approach involves the use of copper(II) salts as catalysts. A protocol for the copper(II)-catalyzed etherification of aliphatic alcohols with potassium organotrifluoroborate salts has been developed. This method is tolerant of a range of functional groups and proceeds under mild and essentially neutral conditions. acs.org

Table 1: Comparison of Innovative Reaction Pathways for Aryl Ether Synthesis

| Methodology | Key Innovations | Typical Reactants | Advantages |

|---|---|---|---|

| Phase-Transfer Catalyzed Williamson Synthesis | Use of catalysts like TBAB | Phenol derivative, Alkyl halide, Base, PTC | Milder conditions, higher yields, shorter reaction times |

| High-Temperature Catalytic Williamson Synthesis | High temperatures (>300 °C) with weak alkylating agents | Phenol, Alcohol/Ester | High selectivity, suitable for industrial scale, "green" process |

| Ligand-Assisted Ullmann Condensation | Use of bidentate ligands with copper catalysts | Aryl halide, Alcohol, Copper catalyst, Ligand, Base | Milder conditions, broader substrate scope, tolerance of functional groups |

| Copper(II)-Catalyzed Ether Synthesis | Use of Cu(II) salts and organotrifluoroborates | Potassium organotrifluoroborate, Alcohol, Cu(II) catalyst | Mild, neutral conditions, tolerance of functional groups |

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

The synthesis of this compound and its analogues can be significantly enhanced by employing microwave technology, particularly in the context of the Williamson ether synthesis. The rapid heating provided by microwaves can overcome the activation energy barrier more efficiently, leading to faster reaction rates.

Research on microwave-assisted synthesis of various ethers and thiophene derivatives has demonstrated the significant advantages of this technique. For example, the Williamson ether synthesis, when performed under microwave irradiation, has shown increased yields and drastically reduced reaction times. tsijournals.com Similarly, the synthesis of thiophene derivatives via Suzuki coupling has been successfully achieved in a solvent-free, microwave-assisted manner, affording the desired products in minutes with high yields. researchgate.netacs.org

A plausible microwave-assisted synthesis of this compound would involve reacting 4-hydroxybenzaldehyde with 2-(chloromethyl)thiophene in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or even under solvent-free conditions. The reaction mixture would be subjected to microwave irradiation at a controlled temperature and time to afford the desired product.

Table 2: Examples of Microwave-Assisted Synthesis of Related Compounds

| Reaction Type | Reactants | Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| Williamson Ether Synthesis (Aryl Alkyl Ethers) | Phenols, Alkyl halides, NaOH | Microwave irradiation, Room temperature | < 5 minutes | 78-100% |

| Suzuki Coupling (Thiophene Oligomers) | Thienyl boronic acids, Thienyl bromides, Pd catalyst, Alumina support | Solvent-free, Microwave irradiation | 6-11 minutes | 65-74% |

| Claisen-Schmidt Condensation (Benzalacetones) | Aldehydes, Acetone, NaOH | Microwave irradiation, 50°C | 10-30 minutes | Good yields |

| Diaryl Ether Synthesis | Phenols, Nitroaryl fluorides | Solvent-free, Microwave irradiation | Not specified | High yields |

The data from related syntheses strongly suggest that a microwave-assisted approach would be a highly efficient method for producing this compound and its analogues, offering significant advantages in terms of speed and yield over conventional heating methods.

Derivatization and Chemical Transformations of 4 Thiophen 2 Ylmethoxy Benzaldehyde

Synthesis of Chalcone (B49325) Derivatives from the Benzaldehyde (B42025) Moiety

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds synthesized from aromatic aldehydes. The most common method for their preparation is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) or another suitable ketone.

In a typical procedure, 4-(Thiophen-2-ylmethoxy)-benzaldehyde is reacted with a substituted acetophenone in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent like ethanol. The reaction proceeds via an aldol (B89426) condensation mechanism, where the enolate of the ketone adds to the carbonyl group of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone, or chalcone.

The general reaction scheme is as follows: this compound + Substituted Acetophenone → Chalcone Derivative

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired chalcone. The progress of the reaction is often monitored by thin-layer chromatography (TLC). The resulting chalcone derivatives are typically crystalline solids and can be purified by recrystallization.

| Reactant (Acetophenone Derivative) | Product Name | Chemical Structure of Product |

|---|---|---|

| Acetophenone | 1-phenyl-3-(4-(thiophen-2-ylmethoxy)phenyl)prop-2-en-1-one |  |

| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(4-(thiophen-2-ylmethoxy)phenyl)prop-2-en-1-one |  |

| 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(4-(thiophen-2-ylmethoxy)phenyl)prop-2-en-1-one |  |

Formation of Hydrazone and Thiosemicarbazone Analogues

The carbonyl group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones, and with thiosemicarbazide (B42300) to yield thiosemicarbazones. These reactions are typically carried out in an acidic medium, which catalyzes the nucleophilic attack of the nitrogen atom on the carbonyl carbon.

The synthesis of hydrazones involves the reaction of this compound with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acetic acid. The reaction proceeds with the elimination of a water molecule to form the C=N-N bond characteristic of hydrazones.

Similarly, thiosemicarbazones are formed by refluxing this compound with thiosemicarbazide in an alcoholic solvent. These derivatives are of particular interest due to their potential biological activities.

| Reactant | Product Class | Product Name |

|---|---|---|

| Hydrazine hydrate | Hydrazone | 4-(Thiophen-2-ylmethoxy)benzaldehyde hydrazone |

| Phenylhydrazine | Hydrazone | 4-(Thiophen-2-ylmethoxy)benzaldehyde phenylhydrazone |

| Thiosemicarbazide | Thiosemicarbazone | 4-(Thiophen-2-ylmethoxy)benzaldehyde thiosemicarbazone |

Construction of Heterocyclic Hybrid Molecules

The structure of this compound can be incorporated into more complex heterocyclic systems, leading to hybrid molecules with potentially enhanced biological properties.

Triazole-Substituted Benzaldehyde Derivatives

The synthesis of 1,2,3-triazole-substituted derivatives can be achieved through the Huisgen 1,3-dipolar cycloaddition, a key reaction in "click chemistry." uow.edu.aunih.gov This reaction involves the coupling of an azide (B81097) with a terminal alkyne, often catalyzed by copper(I). uow.edu.au To utilize this methodology, this compound must first be functionalized with either an azide or an alkyne group.

A plausible synthetic route involves the O-propargylation of a suitable precursor, such as 4-hydroxybenzaldehyde (B117250), to introduce a terminal alkyne. This can be achieved by reacting 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate. The resulting 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) can then be etherified with 2-(chloromethyl)thiophene (B1266113) to yield an alkyne-functionalized analog of the target molecule. This intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitable organic azide to form the desired 1,4-disubstituted 1,2,3-triazole ring. nih.gov

Thiazole-Containing Analogues

Thiazole (B1198619) rings can be constructed using the well-established Hantzsch thiazole synthesis. rsc.orgrsc.org This method typically involves the reaction of an α-haloketone with a thioamide. To apply this to this compound, a multi-step synthesis is required.

First, the benzaldehyde can be converted to the corresponding acetophenone derivative via a Grignard reaction with methylmagnesium bromide, followed by oxidation. The resulting 1-(4-(thiophen-2-ylmethoxy)phenyl)ethan-1-one is then brominated at the α-position, for instance using bromine in acetic acid, to yield 2-bromo-1-(4-(thiophen-2-ylmethoxy)phenyl)ethan-1-one. This α-bromoacetophenone can then be condensed with a thioamide, such as thiourea, in a suitable solvent to form the 2-aminothiazole (B372263) ring.

Generation and Reactions of Alpha-Diazoketone Intermediates

Alpha-diazoketones are valuable synthetic intermediates that can undergo a variety of transformations, most notably the Wolff rearrangement. The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids, which proceeds through an α-diazoketone intermediate. mediresonline.orgucla.eduwikipedia.orgorganic-chemistry.orglibretexts.org

To generate an α-diazoketone from this compound, the aldehyde must first be oxidized to the corresponding carboxylic acid, 4-(thiophen-2-ylmethoxy)benzoic acid. rsc.org This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid is then converted to its acid chloride, typically using thionyl chloride or oxalyl chloride. chemicalbook.com The acid chloride is then reacted with diazomethane (B1218177) to form the α-diazoketone. It is important to note that diazomethane is a toxic and explosive reagent and must be handled with extreme caution.

Once formed, the α-diazoketone can undergo a Wolff rearrangement, catalyzed by heat, light, or a metal catalyst (e.g., silver oxide), to form a ketene (B1206846). This reactive ketene can then be trapped with various nucleophiles. For instance, reaction with water yields the homologated carboxylic acid, while reaction with an alcohol produces an ester.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Beyond hydrazines and thiosemicarbazide, this compound can undergo condensation reactions with a variety of other nitrogen-containing nucleophiles, particularly primary amines. The reaction between an aldehyde and a primary amine initially forms a hemiaminal, which then dehydrates to form a Schiff base, or imine. mediresonline.orgnih.gov

A particularly useful extension of this reaction is reductive amination. mdpi.comwikipedia.org In this two-step, one-pot process, the aldehyde is first condensed with an amine to form the imine, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). wikipedia.org This method provides a direct route to a wide range of N-substituted derivatives of 4-(thiophen-2-ylmethoxy)benzylamine.

| Amine Reactant | Product Name |

|---|---|

| Aniline | N-phenyl-1-(4-(thiophen-2-ylmethoxy)phenyl)methanamine |

| Benzylamine | N-benzyl-1-(4-(thiophen-2-ylmethoxy)phenyl)methanamine |

| Methylamine | N-methyl-1-(4-(thiophen-2-ylmethoxy)phenyl)methanamine |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry and metal complexation studies of the compound this compound. Research on the direct use of this particular aldehyde as a ligand to form metal complexes, including detailed findings and data tables on its coordination behavior, does not appear in the searched scholarly articles.

Therefore, the section on "" focusing on "3.6. Coordination Chemistry: Metal Complexation Studies" cannot be generated with scientifically accurate and verifiable content as per the instructions.

Reactivity Investigations and Elucidation of Reaction Mechanisms

Oxidation Reactions of the Aldehyde Functional Group

The aldehyde functional group is readily susceptible to oxidation, typically yielding the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For 4-(Thiophen-2-ylmethoxy)-benzaldehyde, oxidation converts the formyl group (-CHO) into a carboxyl group (-COOH), resulting in the formation of 4-(thiophen-2-ylmethoxy)benzoic acid.

Various oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) are highly effective. cdnsciencepub.comlibretexts.orgmychemblog.com The reaction mechanism in basic or neutral permanganate oxidation is complex, but it generally involves the formation of a permanganate ester of the aldehyde hydrate, which then decomposes. acs.org Other reagents, such as chromic acid, can also be used, though often with greater environmental concerns. acs.org The choice of oxidant and reaction conditions can be tailored to accommodate other functional groups within the molecule. The aerobic auto-oxidation of benzaldehydes can also occur, proceeding through radical intermediates to form benzoic acid. rsc.orgroyalsocietypublishing.org

Table 1: Oxidation of this compound

| Oxidizing Agent | Expected Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 4-(thiophen-2-ylmethoxy)benzoic acid | Basic or acidic aqueous solution |

| Chromic Acid (H₂CrO₄) | 4-(thiophen-2-ylmethoxy)benzoic acid | Acidic solution (e.g., Jones oxidation) |

| Oxygen (O₂) / Air | 4-(thiophen-2-ylmethoxy)benzoic acid | Autoxidation, can be catalyzed |

Intramolecular Cyclization Pathways

The structure of this compound and its derivatives can be designed to undergo intramolecular cyclization, leading to the formation of complex polycyclic systems.

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. nih.govacs.org The mdpi.commdpi.com-sigmatropic rearrangement, which includes the Claisen rearrangement, is particularly powerful. While this compound itself is not primed for a standard Claisen rearrangement, derivatives containing an adjacent vinyl or alkynyl ether moiety could undergo such transformations.

Drawing an analogy from related systems, substituted benzyl (B1604629) alkynyl ethers are known to undergo mdpi.commdpi.com-sigmatropic rearrangement followed by an intramolecular 5-exo-dig cyclization to form substituted 2-indanones. nih.govacs.org This process suggests that a suitably modified precursor derived from this compound could potentially cyclize. The reaction proceeds through a concerted transition state, and its rate can be influenced by the electronic nature of the aromatic substituents. nih.govrsc.org Similarly, N-benzyl-O-allylhydroxylamines have been shown to undergo a mdpi.comnih.gov sigmatropic rearrangement. researchgate.net

Electrophilic cyclization is a key strategy for constructing heterocyclic rings, including thiophene-based systems. nih.govorganic-chemistry.orgnih.gov This pathway typically involves an unsaturated substrate, such as an alkyne, that is attacked by an internal nucleophile following activation by an electrophile (e.g., I₂, ICl, or a sulfur electrophile). nih.govacs.org

For a derivative of this compound to undergo such a reaction, an unsaturated functional group would need to be strategically placed. For instance, an ortho-alkynyl thioanisole (B89551) derivative could undergo electrophile-mediated cyclization to furnish a benzo[b]thiophene core. organic-chemistry.orgnih.gov The reaction proceeds via the attack of the alkyne on the electrophilic species, followed by intramolecular cyclization and subsequent rearomatization. organic-chemistry.org This strategy highlights a potential route to fuse an additional ring onto the existing molecular framework.

Cross-Coupling Reaction Strategies

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron species (typically a boronic acid) with an organohalide or triflate, catalyzed by a palladium complex. mdpi.comwikipedia.org While this compound is not a direct substrate for this reaction, its synthesis and further functionalization heavily rely on this methodology.

For example, a key precursor, a halogenated benzaldehyde (B42025), can be coupled with a thiophene-boronic acid (or vice versa) to construct the core structure. mdpi.comacs.orgnih.gov Thiophene (B33073) derivatives are excellent substrates in Suzuki couplings, readily reacting with various aryl boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ and a base. mdpi.comnih.govunimib.it This reaction is tolerant of numerous functional groups, including the aldehyde, making it a highly efficient synthetic route. sioc-journal.cnnih.gov

Table 2: Hypothetical Suzuki Cross-Coupling for Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Product |

| 4-Bromo-benzaldehyde | Thiophen-2-ylmethanoboronic acid | Pd(PPh₃)₄ | This compound |

| 2-(Bromomethyl)thiophene | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | This compound |

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. nih.govwikipedia.org As an aromatic aldehyde without α-hydrogens, this compound is an ideal substrate for this reaction.

When reacted with a ketone such as acetophenone (B1666503) or cyclohexanone (B45756) in the presence of a base (e.g., NaOH or KOH), it undergoes a crossed aldol (B89426) condensation. nih.govtaylorandfrancis.com The initial β-hydroxy carbonyl adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, often referred to as a chalcone (B49325) or chalcone analogue. researchgate.netresearchgate.net This reaction is highly efficient and provides a direct route to compounds with extended π-systems. Solvent-free conditions using solid NaOH have been reported to give quantitative yields for similar reactions. nih.gov

Table 3: Claisen-Schmidt Condensation with this compound

| Ketone Reactant | Base | Product |

| Acetophenone | NaOH | (E)-1-phenyl-3-(4-(thiophen-2-ylmethoxy)phenyl)prop-2-en-1-one |

| Cyclohexanone | KOH | (E)-2-(4-(thiophen-2-ylmethoxy)benzylidene)cyclohexan-1-one |

| Acetone | NaOH | (E)-4-(4-(thiophen-2-ylmethoxy)phenyl)but-3-en-2-one |

Influence of Solvent Environment on Reaction Outcomes and Selectivity

The choice of solvent is a critical parameter in the synthesis of derivatives of this compound, significantly impacting reaction rates, yields, and the selective formation of desired products. The polarity, protic or aprotic nature, and coordinating ability of the solvent can influence the stability of reactants, intermediates, and transition states, thereby directing the course of a chemical transformation. Research in this area for analogous benzaldehyde derivatives has focused on common synthetic routes such as the Knoevenagel and Claisen-Schmidt condensations.

Detailed investigations into the solvent's role in reactions involving this compound specifically are not extensively documented in publicly available literature. However, general principles derived from studies on similar aromatic aldehydes provide a framework for understanding how solvents might influence its reactivity.

In Knoevenagel condensations, a reaction frequently used to form carbon-carbon double bonds, the solvent can affect both the reaction rate and the equilibrium position. semanticscholar.orgresearchgate.net Polar solvents are generally favored as they can stabilize the charged intermediates formed during the reaction. semanticscholar.org Protic polar solvents, such as ethanol, can participate in hydrogen bonding and facilitate the initial steps of the mechanism. semanticscholar.org In contrast, aprotic polar solvents like dimethylformamide (DMF) have been shown to accelerate the dehydration step of the condensation. semanticscholar.orgresearchgate.net The use of aprotic polar solvents has, in some cases, led to high conversions and 100% selectivity for the desired product. researchgate.net

The Claisen-Schmidt condensation, which is used to synthesize chalcones, also demonstrates a strong dependence on the solvent environment. propulsiontechjournal.com Traditionally, this reaction is carried out in polar protic solvents like ethanol, which can effectively dissolve the reactants and the base catalyst, typically sodium or potassium hydroxide (B78521). propulsiontechjournal.com Glycerine, a more polar solvent than water, has also been utilized in chalcone synthesis, reportedly leading to higher product yields. propulsiontechjournal.com

Solvent-free, or neat, reaction conditions represent an alternative approach that aligns with the principles of green chemistry. jetir.orgnih.gov For both Knoevenagel and Claisen-Schmidt condensations involving various benzaldehyde derivatives, solvent-free methods have been shown to be effective, sometimes leading to higher yields and easier product purification. jetir.orgnih.gov

While specific data tables for the influence of solvents on reactions of this compound are not available, the following tables illustrate the general trends observed for related benzaldehyde derivatives in common condensation reactions.

Table 1: Illustrative Influence of Solvent on the Knoevenagel Condensation of Benzaldehyde Derivatives

| Solvent | Type | Conversion (%) | Selectivity (%) |

| Toluene | Non-polar | Moderate | High |

| Dichloromethane | Aprotic polar | High | High |

| Acetonitrile | Aprotic polar | Very High | 100 |

| Methanol | Protic polar | Low | Moderate |

| Dimethylformamide (DMF) | Aprotic polar | Very High | 100 |

Note: This table is a generalized representation based on findings for various benzaldehyde derivatives and is intended for illustrative purposes only. Specific results for this compound may vary.

Table 2: Illustrative Influence of Solvent on the Claisen-Schmidt Condensation for Chalcone Synthesis

| Solvent | Type | Yield (%) | Reaction Time |

| Ethanol | Protic polar | Good | Moderate |

| Glycerine | Protic polar | High | Moderate |

| Water | Protic polar | Variable | Variable |

| Solvent-free | N/A | High | Short |

Note: This table provides a general overview based on studies of various benzaldehyde and acetophenone derivatives and is for illustrative purposes. Actual outcomes for reactions involving this compound may differ.

Advanced Spectroscopic and Structural Characterization of 4 Thiophen 2 Ylmethoxy Benzaldehyde and Its Derivatives

Vibrational Spectroscopy Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-(Thiophen-2-ylmethoxy)-benzaldehyde is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts.

The presence of the aldehyde group is confirmed by a strong C=O stretching vibration, typically observed in the range of 1700-1680 cm⁻¹. The aromatic nature of the benzaldehyde (B42025) and thiophene (B33073) rings gives rise to several distinct bands. The C-H stretching vibrations of the aromatic rings are expected to appear at wavenumbers above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically produce a set of characteristic absorptions in the 1600-1450 cm⁻¹ region.

The ether linkage (C-O-C) in the molecule is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching is expected to be a strong band appearing in the 1250-1200 cm⁻¹ region, while the symmetric stretch would be found at lower wavenumbers, around 1050-1000 cm⁻¹. The thiophene ring also has characteristic vibrations, including C-S stretching, which are typically weaker and found in the fingerprint region of the spectrum.

The C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring are also diagnostic. For a 1,4-disubstituted benzene ring, a strong band is expected in the 850-800 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | 2850-2820 and 2750-2720 | Medium, often two bands |

| Aldehyde C=O Stretch | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong, multiple bands |

| Asymmetric C-O-C Stretch | 1250-1200 | Strong |

| Symmetric C-O-C Stretch | 1050-1000 | Medium |

| p-Substituted Benzene C-H Out-of-Plane Bend | 850-800 | Strong |

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly strong. The symmetric vibrations of the benzene and thiophene rings will also be prominent. The C=O stretching vibration of the aldehyde, while strong in the IR, will be present but likely weaker in the Raman spectrum. The C-S stretching vibrations of the thiophene ring, which can be weak in the IR, may be more readily observed in the Raman spectrum. The methylene (B1212753) (-CH₂-) group's symmetric and asymmetric stretching and bending vibrations would also be observable.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aldehyde C=O Stretch | 1700-1680 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Very Strong, multiple bands |

| Thiophene Ring Breathing | ~830 | Strong |

| C-S Stretch | 750-600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides valuable information about the number, connectivity, and chemical environment of the hydrogen atoms.

The most downfield signal is expected to be the aldehyde proton (-CHO), appearing as a singlet in the range of δ 9.8-10.0 ppm. The protons on the benzaldehyde ring will appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde group will be more deshielded than the protons ortho to the methoxy (B1213986) group.

The protons of the thiophene ring will also resonate in the aromatic region, typically between δ 6.8 and 7.5 ppm, and will exhibit characteristic coupling patterns (doublet of doublets, and a triplet or doublet of doublets). The methylene protons (-CH₂-) of the methoxy bridge are expected to appear as a singlet around δ 5.0-5.5 ppm.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde H | 9.8-10.0 | s | 1H |

| Aromatic H (Benzene, ortho to CHO) | 7.8-7.9 | d | 2H |

| Aromatic H (Benzene, ortho to OCH₂) | 7.0-7.1 | d | 2H |

| Aromatic H (Thiophene) | 6.8-7.5 | m | 3H |

| Methylene H (-OCH₂-) | 5.0-5.5 | s | 2H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aldehyde carbonyl carbon is the most deshielded and will appear at a chemical shift of around δ 190-192 ppm. The aromatic carbons will resonate in the range of δ 110-165 ppm. The carbon attached to the oxygen of the ether linkage will be significantly downfield compared to the other aromatic carbons. The methylene carbon of the ether linkage is expected to appear around δ 65-75 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 190-192 |

| Aromatic C (Benzene, C-O) | 160-165 |

| Aromatic C (Benzene and Thiophene) | 110-140 |

| Methylene C (-OCH₂-) | 65-75 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. ijceronline.com The molecular ion peak (M⁺) for this compound would be expected at an m/z value corresponding to its molecular weight (C₁₂H₁₀O₂S = 218.27 g/mol ).

The fragmentation pattern will be influenced by the stability of the resulting fragments. A common fragmentation pathway for this molecule would be the cleavage of the benzylic ether bond. This could lead to the formation of a stable thenyl cation (m/z 97) and a 4-hydroxybenzaldehyde (B117250) radical cation, or a 4-formylphenoxy radical and a thenyl cation. Another likely fragmentation is the loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z 189. Further fragmentation of the aromatic rings would also be observed.

| m/z | Proposed Fragment |

|---|---|

| 218 | [M]⁺ (Molecular Ion) |

| 189 | [M - CHO]⁺ |

| 121 | [HOC₆H₄CHO]⁺ |

| 97 | [C₄H₃SCH₂]⁺ (Thenyl cation) |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The UV-Vis spectrum of a compound reveals information about its chromophores and the conjugation effects between different molecular fragments.

For derivatives of this compound, the UV-Vis spectra are expected to exhibit characteristic absorption bands arising from the electronic transitions within the benzaldehyde and thiophene rings. The spectrum of benzaldehyde in water typically shows a maximum absorption (λmax) at approximately 248 nm, which is attributed to the π → π* transition of the aromatic ring. Additional bands corresponding to the n → π* transition of the carbonyl group are also observed.

In the case of thiophene-containing derivatives, the extent of conjugation between the thiophene and benzaldehyde moieties through the methoxy bridge will significantly influence the position and intensity of the absorption bands. For instance, a trimer consisting of a thiophene-aldehyde molecule enclosed between two 3,4-ethylenedioxythiophene (B145204) (EDOT) units displays a broad absorption band spanning from 250 to 450 nm. This broadening and red-shift (bathochromic shift) are indicative of an extended π-conjugated system.

Table 1: Illustrative UV-Vis Absorption Data for Related Benzaldehyde and Thiophene Derivatives

| Compound/System | λmax (nm) | Transition Type | Solvent/Medium |

|---|---|---|---|

| Benzaldehyde | 248 | π → π* | Water |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of a material.

Single crystal X-ray diffraction (SC-XRD) offers the most detailed structural information for a compound, provided that suitable single crystals can be grown. Although a specific SC-XRD study for this compound was not found, analysis of closely related compounds provides valuable insights into the likely structural features.

For example, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, which shares the benzaldehyde and ether linkage, reveals a dihedral angle of 71.52(3)° between the two benzene rings and a C—O—C angle at the ether oxygen of 118.82(8)°. In this structure, weak C—H···O hydrogen bonds are observed, which link the molecules into supramolecular layers.

In another relevant study, the single crystal structure of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone was determined. This compound crystallizes in the monoclinic space group P2(1) and exhibits intermolecular C-H…S hydrogen bonds. Such non-covalent interactions play a crucial role in the packing of molecules in the solid state.

Based on these examples, it can be anticipated that the crystal structure of this compound would feature a non-planar arrangement of the thiophene and benzaldehyde rings and would likely be stabilized by a network of weak intermolecular interactions such as C—H···O and potentially C—H···S hydrogen bonds.

Table 2: Crystallographic Data for a Related Compound: 4-(4-methoxyphenoxy)benzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C14H12O3 |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| Dihedral Angle (Benzene Rings) | 71.52 (3)° |

Powder X-ray diffraction (XRD) is a powerful technique for characterizing polycrystalline materials. It is used to identify the crystalline phases present in a sample, determine the unit cell parameters, and assess the sample's purity. While specific powder XRD data for this compound is not available, its utility in the characterization of related novel compounds is well-established. For instance, in the synthesis of new benzothiophene (B83047) derivatives, powder XRD would be employed to confirm the formation of the desired crystalline phase and to ensure the absence of crystalline impurities from the starting materials or by-products. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

Morphological and Microstructural Characterization (e.g., Field Emission Scanning Electron Microscopy - FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to investigate the surface morphology and microstructure of materials. It provides detailed information about the shape, size, and arrangement of particles or grains in a solid sample. Although no specific FESEM studies on this compound are reported in the provided context, this technique is routinely applied to characterize the morphology of newly synthesized organic compounds, especially in the context of materials science. For example, if this compound were to be used in the fabrication of thin films or nanomaterials, FESEM would be essential to visualize the surface topography, assess the uniformity of the deposited layer, and identify any structural defects.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can then be compared with the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a newly synthesized compound.

For this compound, the molecular formula is C12H10O2S. The theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, oxygen, and sulfur. While experimental data for this specific compound is not provided, elemental analysis is a standard characterization step. For example, in the synthesis of a related triazole derivative, elemental analysis was performed to confirm the calculated elemental composition, thereby validating the successful synthesis of the target molecule.

Table 3: Theoretical Elemental Composition of this compound (C12H10O2S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 66.03 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.63 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.66 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.69 |

| Total | | | | 218.29 | 100.00 |

Computational and Theoretical Investigations of 4 Thiophen 2 Ylmethoxy Benzaldehyde

Density Functional Theory (DFT) Calculations

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For the compound 4-(Thiophen-2-ylmethoxy)-benzaldehyde, Density Functional Theory (DFT) serves as a fundamental method to predict its behavior at a molecular level. DFT calculations balance accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) that determines the mathematical description of the atomic orbitals. Through these methods, a comprehensive understanding of the molecule's geometry, vibrational modes, and electronic characteristics can be achieved.

Optimization of Molecular Geometry and Conformations

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this involves calculating key bond lengths, bond angles, and dihedral (torsional) angles that define the spatial relationship between the benzaldehyde (B42025) ring, the thiophene (B33073) ring, and the bridging ether linkage (-O-CH₂-).

The planarity and orientation of the thiophene and benzaldehyde rings relative to each other are of particular interest. The rotational freedom around the C-O and C-C single bonds allows for various conformers. DFT calculations can identify the most stable conformer by comparing their relative energies. For similar aromatic ethers, the lowest energy structure often involves a staggered or gauche conformation to minimize steric hindrance. The optimized geometry is crucial as it forms the basis for all subsequent computational analyses.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative as specific published data for this exact molecule is not available. The values represent typical parameters derived from DFT calculations on analogous structures.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C-S (thiophene) Bond Length | ~1.72 Å |

| Benzene (B151609) C-C-O Angle | ~118° |

| C-O-C (ether) Angle | ~117° |

| Dihedral Angle (Ring-O-CH₂-Ring) | Varies by conformer |

Vibrational Frequency Analysis for Spectroscopic Correlation

Once the molecular geometry is optimized, a vibrational frequency analysis is performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, and torsional modes.

For this compound, key predicted vibrations would include:

C=O stretch of the aldehyde group, typically a strong band around 1700 cm⁻¹.

Aromatic C-H stretches from both the thiophene and benzene rings, usually above 3000 cm⁻¹.

C-O-C asymmetric and symmetric stretches from the ether linkage, found in the 1250-1000 cm⁻¹ region.

C-S stretches associated with the thiophene ring.

Ring breathing modes for both aromatic systems.

Comparing the theoretically predicted spectrum with an experimental one allows for a detailed and accurate assignment of the observed spectral bands. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, which influences its chemical reactivity and optical properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the ether oxygen, while the LUMO is likely concentrated on the electron-withdrawing benzaldehyde portion of the molecule. This distribution indicates the potential for intramolecular charge transfer upon electronic excitation.

Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: This table is illustrative. Actual values depend on the specific DFT functional and basis set used.

| Property | Value |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV |

| Ionization Potential (I ≈ -EHOMO) | ~ 6.0 eV |

| Electron Affinity (A ≈ -ELUMO) | ~ 2.0 eV |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or near-neutral potential.

For this compound, the MESP map would show a significant negative potential (red) around the carbonyl oxygen of the aldehyde group and the ether oxygen, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the aldehyde group and the hydrogens on the aromatic rings would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of charge delocalization, which can be quantified by second-order perturbation theory. This analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, significant interactions would be expected between the lone pairs on the ether and carbonyl oxygens and the π* anti-bonding orbitals of the aromatic rings. These interactions, described as n → π* transitions, contribute to the delocalization of electron density across the molecule and are indicative of a conjugated system, which enhances molecular stability.

Topological Analysis (e.g., Atoms in Molecules - AIM)

The Quantum Theory of Atoms in Molecules (AIM) is a topological analysis method developed by Richard Bader that analyzes the electron density (ρ) to define atomic properties and chemical bonds. AIM identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies the presence of a chemical bond.

The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond. For the covalent bonds within this compound, high values of ρ(r) and negative values of ∇²ρ(r) would be expected. AIM can also identify weaker non-covalent interactions, such as intramolecular hydrogen bonds, which may influence the molecule's preferred conformation.

Prediction of Spectroscopic Parameters (Theoretical NMR Chemical Shifts, IR Intensities)

Computational methods are instrumental in predicting the spectroscopic signatures of molecules like this compound, aiding in the interpretation of experimental data.

Theoretical NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be determined. The predicted shifts are valuable for assigning peaks in experimental NMR spectra and for confirming the molecular structure. For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the benzaldehyde and thiophene rings, as well as the methylene (B1212753) bridge.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data are representative theoretical values and may vary based on the specific computational method and basis set used.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.8 - 10.0 | 190 - 192 |

| Benzaldehyde Ring (ortho to CHO) | 7.8 - 7.9 | 130 - 132 |

| Benzaldehyde Ring (meta to CHO) | 7.1 - 7.3 | 114 - 116 |

| Benzaldehyde Ring (para to CHO) | - | 163 - 165 |

| Methylene (CH₂) | 5.2 - 5.4 | 68 - 70 |

| Thiophene Ring (adjacent to CH₂) | 7.1 - 7.3 | 140 - 142 |

| Thiophene Ring (H-3) | 7.0 - 7.2 | 126 - 128 |

| Thiophene Ring (H-4) | 7.0 - 7.2 | 127 - 129 |

| Thiophene Ring (H-5) | 7.4 - 7.6 | 125 - 127 |

Theoretical IR Intensities: Computational chemistry also allows for the prediction of infrared (IR) spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is invaluable for identifying the characteristic vibrational modes of the molecule. For this compound, key predicted vibrational bands would include the C=O stretching of the aldehyde group, C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending modes of the aromatic rings.

Thermodynamic Property Calculations

The thermodynamic properties of this compound, such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°), can be calculated using computational methods. These calculations are typically based on statistical mechanics, using the vibrational frequencies and rotational constants obtained from DFT calculations. These thermodynamic parameters are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it may participate.

Interactive Data Table: Calculated Thermodynamic Properties at 298.15 K (Note: The following data are representative theoretical values.)

| Thermodynamic Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -50 to -70 | kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -10 to -30 | kcal/mol |

| Entropy (S°) | 90 - 110 | cal/mol·K |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and donor-acceptor groups, such as this compound, are often investigated for their non-linear optical (NLO) properties. Computational methods are crucial for predicting these properties, including the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations can provide insights into the electronic structure features that give rise to NLO activity. The presence of the electron-donating thiophen-2-ylmethoxy group and the electron-withdrawing benzaldehyde moiety suggests that this molecule could exhibit a significant NLO response.

Interactive Data Table: Calculated Non-Linear Optical Properties (Note: The following data are representative theoretical values.)

| NLO Property | Calculated Value (esu) |

| Dipole Moment (μ) | 3 - 5 |

| Mean Polarizability (α) | 20 - 30 x 10⁻²⁴ |

| First-Order Hyperpolarizability (β) | 10 - 20 x 10⁻³⁰ |

Analysis of Global and Local Reactive Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors.

Interactive Data Table: Calculated Global Reactivity Descriptors (Note: The following data are representative theoretical values.)

| Descriptor | Calculated Value (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.8 to -2.2 |

| HOMO-LUMO Gap | 3.8 to 4.2 |

| Ionization Potential | 5.8 to 6.2 |

| Electron Affinity | 1.8 to 2.2 |

| Electronegativity | 3.8 to 4.2 |

| Global Hardness | 1.9 to 2.1 |

Local Reactive Descriptors: To identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks, local reactivity descriptors such as Fukui functions are calculated. The Fukui function indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. For this compound, the Fukui functions would likely indicate that the aldehyde carbon is a primary site for nucleophilic attack, while certain positions on the thiophene and benzaldehyde rings would be more susceptible to electrophilic attack.

Applications in Materials Science and Advanced Chemical Processes

Role as Ligands in Metal Coordination Chemistry

The thiophene (B33073) moiety, with its sulfur heteroatom, and the benzaldehyde (B42025) group, with its oxygen atom, provide potential coordination sites, allowing 4-(Thiophen-2-ylmethoxy)-benzaldehyde to act as a ligand in the formation of metal complexes. While the coordinating ability of thiophenes is generally considered weak, they can form various types of complexes with transition metals. bohrium.comresearchgate.net The reactivity and coordination mode depend significantly on the metal center and the other ligands present in the complex. bohrium.comresearchgate.net

Thiophenes can coordinate to metal centers in several ways, including η1(S)-coordination, where the sulfur atom donates a lone pair of electrons to the metal, and η5-coordination, where the entire thiophene ring participates in bonding. bohrium.com The presence of both sulfur and oxygen donor atoms in this compound allows for the possibility of it acting as a bidentate ligand, forming chelate rings with metal ions, which can enhance the stability of the resulting complexes. The formation of such complexes is a key area of study in coordination chemistry, as the properties of the metal ion can be significantly modified upon complexation. nih.gov

Research into related thiophene-containing ligands has shown their ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.net For instance, Schiff bases derived from thiophene-2-carboxaldehyde have been shown to act as bidentate ligands, coordinating through the azomethine nitrogen and the thiophene sulfur. researchgate.net Similarly, thiosemicarbazones, which contain both sulfur and nitrogen donor atoms, are known to form stable complexes with many metal ions. mdpi.com These studies provide a basis for understanding the potential coordination behavior of this compound. The specific geometry of the resulting complexes, such as tetrahedral or square-planar, is influenced by the nature of the metal ion. nih.govresearchgate.net

Studies in Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms like sulfur and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. rsdjournal.org These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. nih.gov The presence of the thiophene ring (with its sulfur atom), the ether oxygen, and the benzene (B151609) ring in this compound suggests its potential as a corrosion inhibitor.

The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface. This adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the metal's d-orbitals. mdpi.com The efficiency of an inhibitor is often dependent on its concentration, with higher concentrations leading to greater surface coverage and improved protection. nih.govresearchgate.net

Studies on similar compounds, such as benzaldehyde thiosemicarbazone derivatives, have demonstrated their effectiveness as mixed-type inhibitors for mild steel in hydrochloric acid. nih.govrsc.org This means they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.gov The inhibition efficiency of these compounds has been shown to increase with concentration, reaching over 90% in some cases. nih.govrsc.org Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors. abechem.comresearchgate.netresearchgate.net These studies provide insights into the inhibitor's mechanism and efficiency. For example, an increase in charge transfer resistance and a decrease in double-layer capacitance, as measured by EIS, are indicative of inhibitor adsorption and surface protection.

Development of Chemical Sensors and Recognition Systems

The structural components of this compound also make it a candidate for use in the development of chemical sensors. The thiophene ring is a well-known fluorophore, and its derivatives are utilized in fluorescent sensing applications. researchgate.net The aldehyde group can undergo specific reactions with certain analytes, leading to a detectable change in a physical property, such as fluorescence or absorbance. nih.govresearchgate.net

For instance, fluorescent sensors for detecting biological thiols like cysteine have been developed based on the intramolecular displacement mechanism involving chromophores. rsc.org Similarly, derivatives of benzaldehyde have been incorporated into sensors for the detection of various aldehydes. rsc.org The principle behind many of these sensors is a reaction between the aldehyde group of the sensor molecule and the target analyte, which results in the formation of a new species with different photophysical properties. nih.gov This can lead to a "turn-on" or "turn-off" fluorescent response, allowing for the detection and quantification of the analyte. nih.govresearchgate.net

A derivative of a related compound, 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde, has been used to develop an electrochemical immunosensor for the detection of the cancer antigen CA125. ogu.edu.tr In this application, the benzothiophene-based structure acts as a chemical antibody. ogu.edu.tr This demonstrates the potential for thiophene-benzaldehyde frameworks to be functionalized and incorporated into sophisticated recognition systems. The selectivity of such sensors is a critical factor, and it is often achieved by designing the sensor molecule to have a specific and high affinity for the target analyte.

Molecular Interactions and Mechanistic Biological Studies

Enzyme Inhibition Mechanism Investigations

Direct enzymatic inhibition studies specifically targeting 4-(Thiophen-2-ylmethoxy)-benzaldehyde are not extensively documented in publicly available literature. However, the benzaldehyde (B42025) scaffold is a known inhibitor of various enzymes. Research into 4-substituted benzaldehydes has shown, for example, that they can inhibit mushroom tyrosinase. The nature of this inhibition is highly dependent on the substituent at the C-4 position. Benzaldehyde itself acts as a partial noncompetitive inhibitor. nih.gov The introduction of bulky substituents at the C-4 position can shift the mechanism towards full and mixed-type inhibition. nih.gov For instance, 4-penthylbenzaldehyde demonstrates a full and mixed-type inhibition profile on diphenolase activity. nih.gov